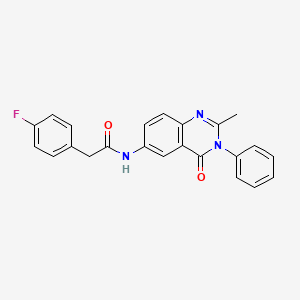

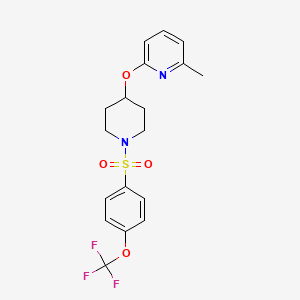

![molecular formula C16H20N2O4S2 B2933856 1-((1R,5S)-8-((5-methylthiophen-2-yl)sulfonyl)-8-azabicyclo[3.2.1]octan-3-yl)pyrrolidine-2,5-dione CAS No. 2059537-84-5](/img/structure/B2933856.png)

1-((1R,5S)-8-((5-methylthiophen-2-yl)sulfonyl)-8-azabicyclo[3.2.1]octan-3-yl)pyrrolidine-2,5-dione

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Synthesis Analysis

The synthesis of such a compound would likely involve multiple steps, each introducing a different functional group. For example, the pyrrolidine-2,5-dione group could be introduced via a cyclization reaction, while the bicyclic octane structure could be formed via a ring-closing reaction. The methylthiophene group could be introduced via a coupling reaction .Chemical Reactions Analysis

The compound could potentially undergo a variety of chemical reactions, depending on the conditions. For example, the pyrrolidine-2,5-dione group could undergo hydrolysis or reduction reactions, while the methylthiophene group could participate in electrophilic aromatic substitution reactions .Scientific Research Applications

Anticonvulsant Activity

This compound has been studied for its potential use as an anticonvulsant . Research indicates that derivatives of pyrrolidine-2,5-dione, which include the 5-methylthiophen-2-yl group, have shown promising results in animal models of epilepsy. They have been tested in maximal electroshock (MES), psychomotor (6 Hz), and subcutaneous pentylenetetrazole (scPTZ) seizure tests .

Antinociceptive Properties

The compound’s derivatives have also been evaluated for antinociceptive activity, which is the ability to reduce the sensation of pain. Studies have shown effectiveness in mouse models of tonic pain, such as the formalin test, and in models of neuropathic pain induced by chemotherapy or diabetes .

Analgesic Effect

In relation to its antinociceptive properties, the compound has been assessed for its analgesic effect . This is particularly relevant in the context of neuropathic pain, which is a chronic condition affecting a significant portion of the population. The compound’s derivatives have demonstrated significant analgesic effects without inducing sedative side effects at active doses .

Influence on Voltage-Gated Sodium and Calcium Channels

The compound’s influence on neuronal voltage-sensitive sodium and L-type calcium channels has been investigated. This is crucial because the modulation of these channels can affect the excitability of neurons, which is a key factor in conditions like epilepsy and pain .

Affinity for TRPV1 Receptor

The compound’s affinity for the TRPV1 receptor has been studied. The TRPV1 receptor is involved in the transmission and modulation of pain, as well as in the regulation of body temperature. Compounds that can influence TRPV1 receptor activity may have therapeutic potential in treating pain and inflammation .

Hepatotoxic Properties

The hepatotoxic properties of the compound’s derivatives have been investigated to assess their safety profile. This is an important aspect of drug development, ensuring that potential medications do not cause adverse effects on the liver .

Mechanism of Action

Target of Action

The compound, also known as “1-((1R,5S)-8-((5-methylthiophen-2-yl)sulfonyl)-8-azabicyclo[3.2.1]octan-3-yl)pyrrolidine-2,5-dione”, is structurally related to tropane alkaloids . Tropane alkaloids are known to display a wide array of interesting biological activities . .

Mode of Action

Given its structural similarity to tropane alkaloids , it may interact with similar targets and exert similar effects. Tropane alkaloids are known to interact with various receptors in the nervous system, influencing neurotransmitter activity .

Biochemical Pathways

Tropane alkaloids, to which this compound is structurally related, are known to affect various biochemical pathways, particularly those involving neurotransmitters .

Pharmacokinetics

The pyrrolidine ring, a component of this compound, is known to be a versatile scaffold in drug discovery, contributing to the stereochemistry of the molecule and increasing three-dimensional coverage due to the non-planarity of the ring .

Result of Action

Compounds derived from 5-ht3 receptor antagonists and containing an 8-azabicyclo[321]octane scaffold have been evaluated against nematodes, showing lethal and inhibitory effects .

properties

IUPAC Name |

1-[8-(5-methylthiophen-2-yl)sulfonyl-8-azabicyclo[3.2.1]octan-3-yl]pyrrolidine-2,5-dione |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H20N2O4S2/c1-10-2-7-16(23-10)24(21,22)18-11-3-4-12(18)9-13(8-11)17-14(19)5-6-15(17)20/h2,7,11-13H,3-6,8-9H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BCCCGGDYUMBGDO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(S1)S(=O)(=O)N2C3CCC2CC(C3)N4C(=O)CCC4=O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H20N2O4S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

368.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

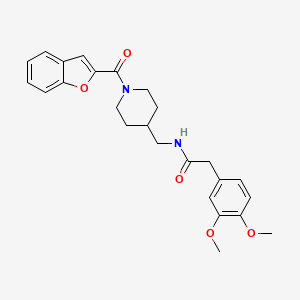

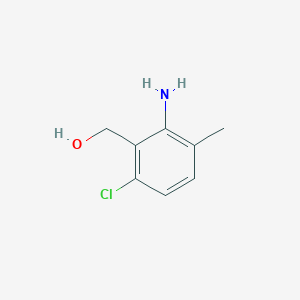

![2-[(2-chloropyridin-4-yl)formamido]-N-(2,3,4-trifluorophenyl)acetamide](/img/structure/B2933781.png)

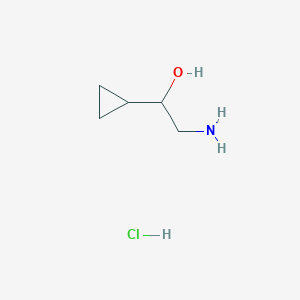

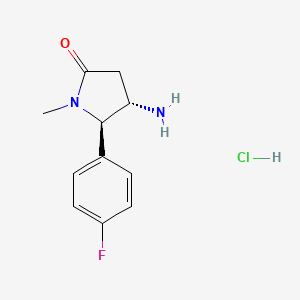

![2-[[5-Bromo-3-[1-[tert-butyl(dimethyl)silyl]oxyethyl]-1,2,4-triazol-1-yl]methoxy]ethyl-trimethylsilane](/img/structure/B2933782.png)

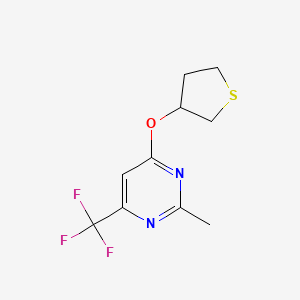

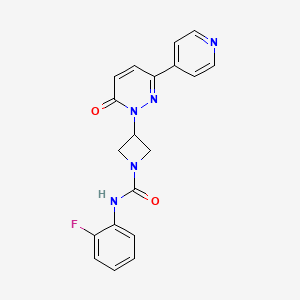

![Ethyl 5-[(2,3-dimethoxybenzoyl)amino]-3-(4-methoxyphenyl)-4-oxothieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2933788.png)

![[2-[(2-Cyano-3-methylbutan-2-yl)amino]-2-oxoethyl] 2-(4-nitro-1,3-dioxoisoindol-2-yl)acetate](/img/structure/B2933791.png)

![1-(2-chlorobenzyl)-2-[(4-methoxyphenoxy)methyl]-1H-benzimidazole](/img/structure/B2933792.png)

![7-(2-chlorophenyl)-5-methyl-N-(pyridin-3-yl)-2-(m-tolyl)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B2933793.png)